molecular formula C10H11Cl2NO2 B1607852 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide CAS No. 379255-21-7

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B1607852
CAS No.: 379255-21-7
M. Wt: 248.1 g/mol
InChI Key: KEAHQUWUYVSPDR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . This compound is a member of the acetamide family, characterized by the presence of an acetamido group attached to an aromatic ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and leading to downstream effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-6-3-8(13-10(14)5-11)9(15-2)4-7(6)12/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAHQUWUYVSPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368533
Record name 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379255-21-7
Record name 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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